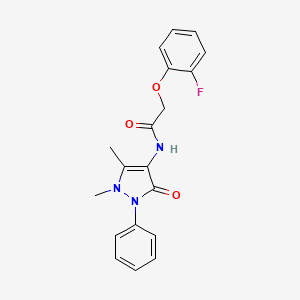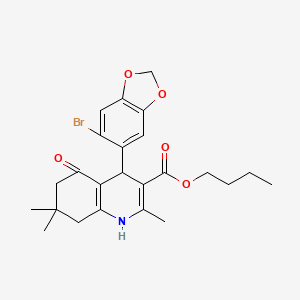![molecular formula C14H14ClNO3 B5125890 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)
6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex cyclohexene derivatives involves multi-step organic reactions that yield functionalized compounds. For instance, the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords various cyclohexene derivatives, demonstrating the versatility of cyclohexene as a scaffold for synthesizing complex organic molecules (Wilamowski et al., 1995).
Molecular Structure Analysis
Crystallographic studies have provided insights into the conformation of cyclohexene derivatives. The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives reveal that the cyclohexane rings adopt an almost perfect chair conformation, highlighting the stability and conformational preferences of cyclohexene-based compounds (Valle et al., 1988).
Chemical Reactions and Properties
Cyclohexene derivatives undergo various chemical reactions that modify their functional groups, leading to the synthesis of novel compounds. For example, cyclic imide and open-chain amide carboxylic acid derivatives can be synthesized from reactions involving cyclohexene derivatives, showcasing their reactivity and potential for creating diverse chemical entities (Smith & Wermuth, 2012).
Physical Properties Analysis
The physical properties of cyclohexene derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The asymmetric unit of compounds like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate contains molecules in slightly distorted conformations, which can affect their physical characteristics (Sapnakumari et al., 2013).
Chemical Properties Analysis
The chemical properties of cyclohexene derivatives are determined by their functional groups and molecular structure. These compounds can participate in a variety of chemical reactions, including electrophilic additions, nucleophilic substitutions, and more, which are crucial for their applications in organic synthesis and potential pharmaceutical uses (Guizzardi et al., 2001).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols. The specific hazards associated with this compound would depend on its reactivity and toxicity .
Future Directions
The future directions for research on “6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” could be numerous. It could be studied for potential applications in medicine, if it shows biological activity. Alternatively, it could be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-2,5-8,11-12H,3-4H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFXEHRWUFEHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
![4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5125836.png)

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)

![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)
![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)



![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)